m-Xylene-d10
Overview
Description
m-Xylene-d10: is a deuterated derivative of m-xylene, where all hydrogen atoms are replaced with deuterium atomsIt has a molecular formula of C8D10 and a molecular weight of 116.23 g/mol . The compound is primarily used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, due to its unique isotopic properties .
Mechanism of Action
Target of Action
m-Xylene-d10 is a deuterated derivative of m-xylene . It is an aromatic hydrocarbon, and one of the three isomers of dimethylbenzene known collectively as xylenes It’s parent compound, m-xylene, is known to interact with the respiratory system .
Mode of Action
The compound is known to undergo oxidation, with hydroxyl radicals (OH) dominating the oxidation process . Chlorine radicals (Cl) also react with alkyl substituted aromatics more rapidly and favor a different oxidative pathway .
Biochemical Pathways
Studies on m-xylene have shown that it forms secondary organic aerosol (soa) when oxidized . Different oxidative pathways in hydrogen peroxide (H2O2) and chlorine (Cl2) experiments resulted in bicyclic peroxide and methylbenzoquinone species, respectively .
Pharmacokinetics
It has a molecular weight of 116.23, and it exists in liquid form . It has a boiling point of 138-139°C and a density of 0.95 g/mL at 25°C .
Result of Action
Studies on m-xylene have shown that it can cause irritation of the nose, eyes, and throat, leading to neurological, gastrointestinal, and reproductive harmful effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, high concentrations of reactive chlorine species have been observed in continental and coastal regions, where mixed Cl/OH chemistry is expected to influence regional SOA formation and composition . Furthermore, the release of xylene isomers from storage tanks poses a significant threat to petrochemical industries, and their safe transportation and storage is a widely researched topic .
Biochemical Analysis
Biochemical Properties
m-Xylene-d10, like m-xylene, is likely metabolized by bacteria such as Beijerinckia sp. strain B1 and Pseudomonas putida mt-2 . These bacteria can grow on m-xylene as the sole source of carbon and cooxidize many polycyclic aromatic hydrocarbons . The catabolic pathways for m-xylene degradation in these bacteria involve several enzymes encoded by the xyl operons .
Molecular Mechanism
The molecular mechanism of this compound action is likely similar to that of m-xylene. In bacteria like Beijerinckia sp. strain B1, the degradation of m-xylene involves the action of two meta-cleavage dioxygenases, which are enzymes that cleave aromatic rings . These enzymes, encoded by the bphC and xylE genes, are specific for 2,3-dihydroxybiphenyl and catechol, respectively .
Metabolic Pathways
This compound is likely involved in similar metabolic pathways as m-xylene. In bacteria like Beijerinckia sp. strain B1, the degradation of m-xylene involves several enzymes encoded by the xyl operons . These enzymes catalyze reactions that lead to the conversion of m-xylene into intermediates of the tricarboxylic acid (TCA) cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions: m-Xylene-d10 is synthesized by the deuteration of m-xylene. The process involves the exchange of hydrogen atoms in m-xylene with deuterium atoms. This can be achieved through catalytic exchange reactions using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under high temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure complete deuteration. The reaction conditions are optimized to achieve high yields and isotopic purity .
Chemical Reactions Analysis
Types of Reactions: m-Xylene-d10 undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4) under controlled conditions.
Major Products:
Oxidation: m-Toluic acid-d10, isophthalic acid-d10.
Reduction: m-Xylenediamine-d10.
Substitution: Various halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Chemistry: m-Xylene-d10 is extensively used as a solvent and internal standard in NMR spectroscopy due to its deuterium content, which provides a clear and distinct signal . It is also used in mass spectrometry for calibration purposes .
Biology and Medicine: In biological research, this compound is used as a tracer in metabolic studies to understand the pathways and mechanisms of various biochemical processes . It is also employed in the study of drug metabolism and pharmacokinetics .
Industry: In the industrial sector, this compound is used in the production of deuterated compounds and materials for specialized applications . It is also utilized in the development of new catalytic processes and reaction mechanisms .
Comparison with Similar Compounds
o-Xylene-d10: Another deuterated xylene isomer with similar applications in NMR spectroscopy and mass spectrometry.
p-Xylene-d10: Similar to m-xylene-d10 but with different substitution patterns on the aromatic ring.
Toluene-d8: A deuterated derivative of toluene used in similar applications.
Benzene-d6: A deuterated derivative of benzene widely used in NMR spectroscopy.
Uniqueness: this compound is unique due to its specific substitution pattern, which provides distinct chemical and physical properties compared to its isomers and other deuterated compounds . Its high isotopic purity and stability make it an ideal choice for various scientific and industrial applications .
Properties
IUPAC Name |
1,2,3,5-tetradeuterio-4,6-bis(trideuteriomethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10/c1-7-4-3-5-8(2)6-7/h3-6H,1-2H3/i1D3,2D3,3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSZLXZYQVIEFR-ZGYYUIRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480403 | |
Record name | m-Xylene-d10 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116601-58-2 | |
Record name | m-Xylene-d10 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-Xylene-d10 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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